![molecular formula C8H17NO2 B555792 tert-Butyl 2-amino-2-methylpropanoate CAS No. 4512-32-7](/img/structure/B555792.png)
tert-Butyl 2-amino-2-methylpropanoate
Overview
Description
Synthesis Analysis
Tert-Butyl 2-amino-2-methylpropanoate serves as a valuable building block in organic synthesis. Its presence of a protected amine group (tert-butyl) and an ester functionality allows for various chemical transformations.Molecular Structure Analysis
The molecular formula of this compound hydrochloride is C8H18ClNO2 . Its molecular weight is 195.69 . The InChI Key is YZKDXIFGPWUKTI-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used in organic synthesis due to its protected amine group (tert-butyl) and an ester functionality. These properties allow it to undergo various chemical transformations.Physical And Chemical Properties Analysis
This compound is a clear, colorless liquid with an ammonia-like odor . It’s used as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) .Scientific Research Applications
Polymorphism in Related Compounds : A study on a related compound, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, demonstrated its crystallization in two polymorphic forms. This compound, similar in structure to tert-Butyl 2-amino-2-methylpropanoate, showed molecular conformations that are characteristic of α-helical and mixed 3(10)- and α-helical conformations, suggesting potential applications in materials science or molecular engineering (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of Cryptophycin-24 (Arenastatin A) : Research has shown that this compound derivatives play a crucial role in the synthesis of cryptophycin-24, a component of the cryptophycins. This indicates its potential use in the development of complex organic compounds with medicinal properties (Eggen et al., 2000).
Dihydroxylation of Acyclic Allylic Amines : In a study focusing on the dihydroxylation of tert-butyl sorbate, researchers discovered that this compound derivatives could be useful in the asymmetric synthesis of complex sugar analogs like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).
Applications in NMR and Medicinal Chemistry : Another research demonstrated the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, indicating that this compound derivatives could be used in 19F NMR sensitive detection in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Protein Research and Ligand Binding Studies : O-tert-Butyltyrosine, a derivative, has been shown to be useful in protein research, particularly for NMR studies of high-molecular-weight systems and for measuring submicromolar ligand binding affinities (Chen et al., 2015).
Development of Peroxisome Proliferator-Activated Receptor α Agonists : this compound has been used in the synthesis of GW7647, an agonist for the peroxisome proliferator-activated receptor α, demonstrating its role in the development of therapeutic agents (Ham et al., 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can participate in reactions at the benzylic position . For example, in the presence of N-bromosuccinimide (NBS), it can undergo a free radical reaction .
Biochemical Pathways
It is known that the compound can participate in reversible addition-fragmentation chain transfer (RAFT) radical polymerisation , which suggests it may affect pathways related to polymer synthesis or degradation.
Pharmacokinetics
The pharmacokinetic properties of tert-Butyl 2-amino-2-methylpropanoate include high gastrointestinal absorption and permeability across the blood-brain barrier . These properties suggest that the compound may have good bioavailability .
Result of Action
Given its potential involvement in free radical reactions and polymerisation processes , it may influence the structure and function of proteins or other macromolecules in cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.
properties
IUPAC Name |
tert-butyl 2-amino-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYCJILORYVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427204 | |
Record name | tert-Butyl 2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4512-32-7 | |
Record name | tert-Butyl 2-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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